molecular formula C11H22N2O4S B13489483 tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate

tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate

Cat. No.: B13489483
M. Wt: 278.37 g/mol
InChI Key: RXNKGBKQWLXHKP-SECBINFHSA-N
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Description

Tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group, a methylsulfamoyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylsulfamoyl Group: This step involves the reaction of the piperidine ring with a methylsulfamoyl chloride under basic conditions.

    Addition of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: Similar structure but with an amino group instead of a methylsulfamoyl group.

    Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Contains a hydroxy group instead of a methylsulfamoyl group.

Uniqueness

Tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-6-9(8-13)18(15,16)12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

RXNKGBKQWLXHKP-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)(=O)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)NC

Origin of Product

United States

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